molecular formula C17H17NO3 B7458147 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide

Cat. No. B7458147
M. Wt: 283.32 g/mol
InChI Key: WBJYBWKZRZRLSU-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide, also known as MDB or N-phenylacetyl-L-prolylglycine ethyl ester, is a synthetic compound that belongs to the class of nootropics, which are substances that enhance cognitive functions such as memory, learning, and concentration. MDB has been the subject of extensive scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

The exact mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain, including acetylcholine, dopamine, and glutamate. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Biochemical and physiological effects:
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has been shown to have various biochemical and physiological effects in animal studies, including increased glucose uptake in the brain, enhanced mitochondrial function, and reduced oxidative stress. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has also been shown to increase the levels of certain enzymes involved in the synthesis of neurotransmitters.

Advantages and Limitations for Lab Experiments

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has several advantages for laboratory experiments, including its high purity, stability, and solubility in water. However, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide, including:
1. Investigating the potential therapeutic applications of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide in other neurological and psychiatric disorders, such as schizophrenia and anxiety disorders.
2. Studying the long-term effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide on cognitive functions and brain health.
3. Developing new synthesis methods for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide that are more efficient and cost-effective.
4. Investigating the molecular mechanisms underlying the effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide on neurotransmitter systems and BDNF.
5. Developing new formulations of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide that can be administered orally or through other routes of administration.
In conclusion, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has several biochemical and physiological effects and works by modulating the activity of various neurotransmitters in the brain. Future research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide should focus on investigating its potential therapeutic applications in other disorders and developing new synthesis methods and formulations.

Synthesis Methods

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide can be synthesized by reacting N-phenylacetyl-L-prolylglycine ethyl ester with 1,2-methylenedioxybenzene in the presence of a catalyst such as palladium on carbon. The reaction yields 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide as a white solid with a melting point of 146-148°C.

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. In animal studies, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has been shown to enhance cognitive functions, improve learning and memory, and protect against neurodegeneration.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-18(14-5-3-2-4-6-14)17(19)12-13-7-8-15-16(11-13)21-10-9-20-15/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJYBWKZRZRLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide

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